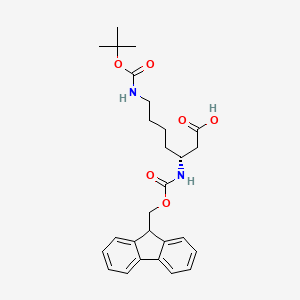

Fmoc-D-beta-homolysine(Boc)

Descripción general

Descripción

Fmoc-D-beta-homolysine(Boc) is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-beta-homolysine(Boc) typically involves the protection of the amino and carboxyl groups of lysine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, such as in the presence of sodium bicarbonate and dioxane . The Boc group is introduced by reacting the amine with tert-butyloxycarbonyl chloride (Boc-Cl) under similar conditions .

Industrial Production Methods

Industrial production of Fmoc-D-beta-homolysine(Boc) follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-beta-homolysine(Boc) undergoes several types of reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid.

Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions

Fmoc Deprotection: Typically performed with 20% piperidine in N,N-dimethylformamide (DMF).

Boc Deprotection: Typically performed with trifluoroacetic acid in dichloromethane.

Major Products Formed

The major products formed from these reactions include the free amine and carboxyl groups, which can then participate in further peptide bond formation .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

Fmoc-D-beta-homolysine(Boc) serves as a crucial building block in the synthesis of peptides. Its unique structural properties allow researchers to create complex peptide sequences that can mimic natural proteins or exhibit novel functionalities. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates solid-phase peptide synthesis (SPPS), enabling the sequential addition of amino acids while maintaining the integrity of the peptide chain.

| Application | Description |

|---|---|

| Solid-Phase Synthesis | Utilized for constructing peptides with specific sequences and modifications. |

| Diversity in Peptide Libraries | Enables the generation of diverse peptide libraries for screening biological activity. |

Drug Development

Targeting Biological Pathways

The compound is instrumental in drug development, particularly in designing pharmaceuticals that target specific biological pathways. Its ability to form stable structures allows for the development of peptidomimetics that can resist enzymatic degradation, thus enhancing therapeutic efficacy.

| Drug Development Aspect | Details |

|---|---|

| Peptidomimetics | Mimics natural peptides with improved stability and bioavailability. |

| Therapeutic Applications | Potential uses in treating cancer, cardiovascular diseases, and neurodegenerative disorders. |

Bioconjugation

Enhancing Drug Delivery Systems

Fmoc-D-beta-homolysine(Boc) is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application significantly enhances the effectiveness of drug delivery systems by improving targeting and reducing off-target effects.

| Bioconjugation Technique | Benefits |

|---|---|

| Surface Modification | Increases binding affinity of drugs to target cells. |

| Controlled Release Systems | Allows for sustained release of therapeutics over time. |

Protein Engineering

Modifying Protein Stability and Functionality

In protein engineering, Fmoc-D-beta-homolysine(Boc) aids in modifying proteins to improve their stability and functionality. This is crucial for developing biotechnological applications where protein integrity is paramount.

| Protein Engineering Focus | Outcomes |

|---|---|

| Stability Enhancement | Improved resistance to denaturation under various conditions. |

| Functional Modifications | Altered activity profiles for specific applications (e.g., enzyme catalysis). |

Research in Neurobiology

Insights into Neurological Disorders

The compound has been utilized in neurobiology research to study neurotransmitter systems and their implications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Its incorporation into peptide sequences can help elucidate mechanisms underlying these conditions.

| Neurobiology Application | Research Insights |

|---|---|

| Neurotransmitter Studies | Provides insights into receptor interactions and signaling pathways. |

| Disease Models | Helps develop models for studying neurodegenerative diseases. |

Case Study 1: Antimicrobial Peptides

Recent studies have shown that incorporating Fmoc-D-beta-homolysine(Boc) into antimicrobial peptides can enhance their proteolytic resistance while maintaining their antimicrobial activity against pathogens like Candida albicans. This modification allows for the development of more effective antimicrobial agents with reduced toxicity to mammalian cells .

Case Study 2: Liquid Crystal Phases

Research has explored the use of beta-peptides containing Fmoc-D-beta-homolysine(Boc) in forming lyotropic liquid crystals, which are essential for various applications including biosensors and drug delivery systems. The ability of these compounds to self-assemble into ordered structures opens new avenues for material science .

Mecanismo De Acción

The mechanism of action of Fmoc-D-beta-homolysine(Boc) involves the protection and deprotection of the amino and carboxyl groups during peptide synthesis. The Fmoc group is removed by a base, forming a fluorenyl anion, which is stabilized by resonance . The Boc group is removed by an acid, forming a carbocation intermediate . These deprotection steps allow for the selective formation of peptide bonds.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-beta-homolysine(Boc) but with a different stereochemistry.

Fmoc-Orn(Boc)-OH: Contains an ornithine residue instead of lysine.

Fmoc-Dap(Boc)-OH: Contains a diaminopropionic acid residue instead of lysine.

Uniqueness

Fmoc-D-beta-homolysine(Boc) is unique due to its specific stereochemistry and the presence of both Fmoc and Boc protecting groups. This combination allows for selective protection and deprotection steps, making it a valuable tool in peptide synthesis .

Actividad Biológica

Fmoc-D-beta-homolysine(Boc) is a β-amino acid derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group, which enhance its stability and solubility in biological systems. Understanding its biological activity is crucial for its application in drug development, particularly in targeting microbial infections and cancer therapies.

Synthesis

The synthesis of Fmoc-D-beta-homolysine(Boc) typically involves several key steps, including the protection of the amino group and the introduction of the β-amino acid structure. The methods employed often utilize the Arndt-Eistert homologation technique, which facilitates the formation of β-amino acids with high yields and purity .

Antifungal Activity

Fmoc-D-beta-homolysine(Boc) has been investigated for its antifungal properties, particularly against Candida albicans. Studies have shown that β-peptides, including derivatives of Fmoc-D-beta-homolysine(Boc), exhibit significant antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to >128 μg/mL depending on structural modifications .

Table 1: Antifungal Activity of β-Peptides Derived from Fmoc-D-beta-homolysine(Boc)

| Peptide Variant | MIC (µg/mL) | Hemolysis (%) |

|---|---|---|

| Peptide 1 | 8 | 15 |

| Peptide 2 | 32 | 10 |

| Peptide 3 | 512 | 25 |

The data indicate a correlation between hydrophobicity and antifungal efficacy, where increased hydrophobicity generally enhances antimicrobial activity while potentially increasing hemolytic effects on human red blood cells .

The mechanism by which Fmoc-D-beta-homolysine(Boc) exerts its antifungal activity involves disruption of microbial cell membranes. Research indicates that these β-peptides can form pores within the lipid bilayer of fungal cells, leading to cell lysis and death. This pore-forming capability is influenced by factors such as peptide length, hydrophobicity, and overall molecular architecture .

Study on Antimicrobial Efficacy

In a notable study, researchers synthesized various β-peptides based on Fmoc-D-beta-homolysine(Boc) and evaluated their antimicrobial efficacy against multiple strains of fungi. The results demonstrated that certain modifications to the peptide backbone significantly enhanced both antifungal activity and selectivity against human cells. For instance, peptides with specific hydrophobic residues showed lower MIC values while maintaining minimal hemolytic activity .

Application in Cancer Research

Beyond antifungal applications, Fmoc-D-beta-homolysine(Boc) derivatives are being explored for their potential as histone deacetylase (HDAC) inhibitors in cancer therapy. HDACs play a critical role in regulating gene expression related to cell proliferation and survival. Compounds derived from β-amino acids have shown promise in selectively inhibiting specific HDAC isoforms, thereby potentially reversing aberrant gene silencing in cancer cells .

Propiedades

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBUQLGECIYUDT-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.